molecular formula C12H19NO B079077 (S)-(+)-2-tert-Butylamino-1-phenylethanol CAS No. 14467-32-4

(S)-(+)-2-tert-Butylamino-1-phenylethanol

Cat. No. B079077
CAS RN: 14467-32-4
M. Wt: 193.28 g/mol
InChI Key: NRVOOKOHYKJCPB-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-(+)-2-tert-Butylamino-1-phenylethanol often involves reactions where tert-butyl groups are introduced to a molecular structure. For example, terpolymerization techniques have been developed for creating complex polymers, including processes that involve tert-butyl groups and phenylethanol derivatives through free radical solution polymerization, showcasing the synthetic routes available for such compounds (Srivastava et al., 2002).

Molecular Structure Analysis

Analyzing the molecular structure of compounds like (S)-(+)-2-tert-Butylamino-1-phenylethanol involves understanding the influence of tert-butyl groups and the phenylethanol backbone on the compound's properties. For instance, the steric effects of tert-butyl groups can significantly impact the compound's reactivity and physical properties. Studies on similar structures have used spectroscopic methods like NMR and FTIR to elucidate their detailed molecular configurations and understand the interactions between different molecular moieties (Herzberger et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds with tert-butyl and phenylethanol groups are diverse, ranging from oxidation processes to more complex reactions like etherification or polymerization. The presence of a tert-butyl group can affect the compound's reactivity towards various reagents and conditions. For example, tert-butyl groups can provide steric hindrance, influencing the outcome of reactions by limiting access to functional groups or altering the reaction pathway (Palanychamy et al., 2022).

Physical Properties Analysis

The physical properties of (S)-(+)-2-tert-Butylamino-1-phenylethanol and similar compounds are crucial for understanding their behavior in different environments. The tert-butyl group's influence on the compound's solubility, melting point, and stability is of particular interest. Research on similar compounds highlights how substituents like tert-butyl can affect these properties, which is essential for applications in material science and chemistry (Ding et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are significantly impacted by the structure of (S)-(+)-2-tert-Butylamino-1-phenylethanol. Studies on related compounds show that factors like the presence of tert-butyl groups and the phenylethanol moiety can influence these properties, affecting how these compounds can be utilized in different chemical reactions and applications (Liu & Mabury, 2020).

Scientific Research Applications

  • Photocatalytic Treatment of Wastewater: A study investigated the identification, separation, and photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater. They observed the transformation of 2-phenylethanol into other compounds under UV light irradiation, proposing a possible degradation mechanism (Natarajan, Natarajan, Bajaj, & Tayade, 2013).

  • Photocatalytic Degradation of Pharmaceuticals: Another research focused on the photocatalytic transformation of salbutamol, a compound structurally related to (S)-(+)-2-tert-Butylamino-1-phenylethanol, using titanium dioxide. The study involved kinetic analysis and toxicity evaluation, proposing a degradation pathway for salbutamol (Sakkas et al., 2007).

  • Biotechnological Production: Research on 2-phenylethanol, a compound related to (S)-(+)-2-tert-Butylamino-1-phenylethanol, highlighted its importance in the cosmetic, perfume, and food industries. The study reviewed advances in its biotechnological production, emphasizing strategies to increase production and applications of in situ product removal techniques (Hua & Xu, 2011).

  • Synthesis of Beta-Adrenergic Agonists: Research on the synthesis of beta-adrenergic agonists discussed compounds including 2-tert-butylamino-1-phenylethanol. These compounds were evaluated for potential bronchodilator activity, providing insights into their pharmaceutical applications (Jen, Frazee, Schwartz, & Kaiser, 1977).

  • Antibacterial Activity of Polymers: A study on poly[2-(tert-butylamino)ethyl methacrylate] found that its incorporation into low-density polyethylene imparted antimicrobial properties, suggesting its potential in creating materials with permanent antibacterial activity (Lenoir et al., 2006).

properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOOKOHYKJCPB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468182
Record name (S)-(+)-2-tert-Butylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-tert-Butylamino-1-phenylethanol

CAS RN

14467-32-4
Record name (S)-(+)-2-tert-Butylamino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-tert-Butylamino-1-phenylethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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